molecular formula C14H20BrNO B5850640 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine

Cat. No. B5850640
M. Wt: 298.22 g/mol
InChI Key: UOOLBVKZAMKPTA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is a compound that belongs to the class of piperidine derivatives. It is commonly known as BRL-15572 and has been extensively studied for its potential use in various scientific research applications.

Mechanism of Action

The mechanism of action of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine is not fully understood. However, it is known to bind to the sigma-1 receptor with high affinity. This receptor is located in various regions of the brain and has been implicated in the regulation of various physiological processes. It has been proposed that binding of BRL-15572 to this receptor could modulate its activity and lead to downstream effects on various physiological processes.
Biochemical and Physiological Effects:
Studies have shown that 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine has various biochemical and physiological effects. It has been shown to modulate the activity of the sigma-1 receptor and lead to downstream effects on various physiological processes. Studies have also shown that this compound has analgesic effects and could be used for the treatment of pain. Additionally, it has been shown to have anti-inflammatory effects and could be used for the treatment of various inflammatory disorders.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine in lab experiments is its high affinity for the sigma-1 receptor. This makes it a useful tool for studying the role of this receptor in various physiological processes. Additionally, the synthesis of this compound is relatively straightforward and can be performed using commonly available reagents. However, one limitation of using this compound is its potential toxicity. Studies have shown that it can be toxic at high concentrations, which could limit its use in certain experiments.

Future Directions

There are several future directions for research on 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine. One area of research is in the development of more potent and selective sigma-1 receptor ligands. This could lead to the development of new therapeutic agents for various neurological disorders. Another area of research is in the investigation of the downstream effects of sigma-1 receptor activation. This could provide insights into the role of this receptor in various physiological processes. Finally, more research is needed to investigate the potential toxicity of this compound and to develop safer derivatives for use in lab experiments.

Synthesis Methods

The synthesis of 1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine involves the reaction of piperidine with 2-bromo-4-methylphenol in the presence of a base such as potassium carbonate. The resulting product is then treated with 2-chloroethylamine hydrochloride to obtain the final compound. The synthesis of this compound has been reported in several scientific publications and is considered to be a reliable method.

Scientific Research Applications

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine has been studied for its potential use in various scientific research applications. One of the most promising areas of research is in the field of neuroscience. Studies have shown that this compound has a high affinity for the sigma-1 receptor, which is involved in the regulation of various physiological processes including pain perception, mood, and cognition. It has been proposed that targeting this receptor with compounds such as BRL-15572 could have therapeutic potential for the treatment of various neurological disorders.

properties

IUPAC Name

1-[2-(2-bromo-4-methylphenoxy)ethyl]piperidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20BrNO/c1-12-5-6-14(13(15)11-12)17-10-9-16-7-3-2-4-8-16/h5-6,11H,2-4,7-10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOOLBVKZAMKPTA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OCCN2CCCCC2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cambridge id 7008159

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